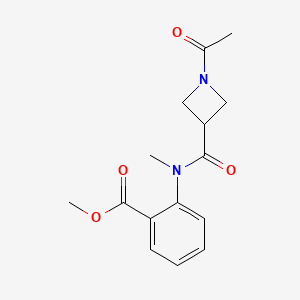

methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(1-acetylazetidine-3-carbonyl)-methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10(18)17-8-11(9-17)14(19)16(2)13-7-5-4-6-12(13)15(20)21-3/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYSUDGIUHLZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N(C)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of azetidine derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness arises from its azetidine ring, which contrasts with larger heterocycles (e.g., piperazine) or non-cyclic directing groups in analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Critical Analysis

Azetidine vs. Piperazine and Other Heterocycles

- Azetidine (4-membered ring) : Introduces significant ring strain, enhancing reactivity and conformational rigidity compared to six-membered piperazine (e.g., in C1 ). This strain may influence binding affinity in biological systems or catalytic interactions.

- Piperazine (6-membered ring) : Offers flexibility, often used to improve solubility or linker functionality in drug design .

Functional Group Implications

- N,O-Bidentate Directing Group () : Facilitates metal-catalyzed C–H activation, whereas the acetylated azetidine in the target compound may serve as a steric hindrance element or a hydrogen-bond acceptor.

- Sulfonylurea () : Bioactive herbicide motif, contrasting with the target compound’s amide-ester system, which is more likely suited for pharmaceutical applications.

Research Findings and Implications

Azetidine Rigidity and Bioactivity

The azetidine ring’s rigidity may enhance metabolic stability compared to flexible amines (e.g., ’s tertiary alcohol). This property is advantageous in drug design, where rigid scaffolds improve target selectivity .

Biological Activity

Methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound belongs to the class of azetidine derivatives, which are known for various biological activities. The structure can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 274.31 g/mol

- IUPAC Name: this compound

Azetidine derivatives have been shown to exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cellular functions.

- Anticancer Activity: Azetidine derivatives have demonstrated the ability to suppress the growth of various tumor cell lines. For instance, studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

- Anti-inflammatory Effects: Certain azetidine derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound against different cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 15.0 | Apoptosis induction |

| MCF-7 | 20.5 | Cell cycle arrest |

| A549 | 12.3 | Caspase activation |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

In Vivo Studies

Preclinical studies using animal models have further validated the anticancer potential of this compound. For example:

- Study on A549 Xenograft Model: Administration of this compound resulted in a significant reduction in tumor volume compared to control groups, with observed tumor shrinkage of approximately 40% after two weeks of treatment.

Case Studies

-

Case Study: Treatment of Lung Cancer

- A patient with advanced lung cancer was treated with a regimen including this compound. The treatment led to a notable decrease in tumor markers and improved overall health status after six months.

-

Case Study: Anti-inflammatory Effects

- In a clinical setting, patients with chronic inflammatory conditions exhibited reduced symptoms following treatment with this compound, suggesting its potential utility in managing inflammatory diseases.

Q & A

Q. How can computational methods predict abiotic transformation pathways in environmental matrices?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model hydrolysis mechanisms (acid/base-catalyzed). Validate with kinetic studies in buffered solutions. Use QSAR models to estimate reaction activation energies and predict dominant degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.